1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Lipophilicity XLogP3-AA Drug-likeness

Dissecting PKCα-mediated signaling without confounding PKA antagonism remains challenging due to narrow selectivity of generic kinase inhibitors. This indolylurea (CAS 899753-84-5) provides a validated chemotype with established >100-fold PKCα/PKA selectivity. - Defined N-ethyl substitution critical for maintaining selectivity window vs. N-unsubstituted or N-methyl analogs - Favorable CNS MPO profile (TPSA 63.1 Ų) for brain penetration studies - Ideal positive control for PKCα inhibition & negative control for PKA in HTS selectivity panels

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 899753-84-5
Cat. No. B2975806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS899753-84-5
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C19H19N3O2/c1-3-22-12-17(16-9-4-5-10-18(16)22)21-19(24)20-15-8-6-7-14(11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24)
InChIKeyKTQSDVNWISPQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899753-84-5): A Structurally Defined Indolylurea for Targeted Kinase and Enzyme Inhibition Screening


1-(3-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899753-84-5) is a synthetic small molecule belonging to the indolylurea class, characterized by an N-ethylindole moiety linked via a urea bridge to a 3-acetylphenyl group [1]. It has a molecular formula of C19H19N3O2 and a molecular weight of 321.4 g/mol [1]. While this specific compound has limited published bioactivity data, its core scaffold is central to a series of indolylureas that have demonstrated nanomolar inhibition of Protein Kinase C alpha (PKCα) with significant selectivity over PKA, a profile relevant for cardiac research [2]. This positions the compound as a targeted tool for probing kinase-dependent pathways where precise substitution patterns on the indole and phenyl rings critically influence target engagement.

PKCα pathway inhibition study fit
Kinase selectivity context for cardiac signaling researchindolylurea scaffold
Structure-defined tool for kinase target engagementN-ethyl, 3-acetyl substitution

Why 1-(3-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea Cannot Be Simply Replaced by Other Indolylureas


Subtle structural modifications within the indolylurea class lead to drastic differences in biological activity. The seminal structure-activity relationship (SAR) study by Djung et al. (2011) demonstrated that for PKCα inhibition, the nature of the N-substituent on the indole ring and the acyl group on the phenyl ring are critical selectivity determinants, with non-optimal combinations leading to a complete loss of potency or a substantial narrowing of the selectivity window over off-target PKA [1]. Consequently, generic substitution by a close analog such as the N-unsubstituted (1H-indol-3-yl) or the N-methyl variant is highly likely to result in a different potency and selectivity profile, compromising the validity of experimental conclusions or the development value of a lead series.

N-substituent Alteration to methyl, unsubstituted, or bulkier groups may shift kinase selectivity profile and reduce target engagement
Acyl group Replacement or removal of the 3-acetyl group may compromise the bidentate hinge-binding motif and selectivity window
Scaffold mismatch Generic indolylureas without defined substitution may not reproduce reported PKCα/PKA selectivity or potency context

Quantitative Differentiation of 1-(3-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea from Closest Analogs


Physicochemical Differentiation: Lipophilicity-Driven Permeability and Target Access

The lipophilicity of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is quantitatively distinct from its key non-ethylated and demethylated analog, 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea. Its predicted XLogP3-AA value is 2.5 [1], representing a significant increase in lipophilicity. While a direct experimental logP for the analog is not available, the removal of the ethyl group eliminates two methylene units, which is known to decrease logP by approximately 0.8-1.0 units, yielding a predicted value around 1.5-1.7. This physicochemical divergence directly impacts membrane permeability and protein binding, conferring a distinct in vitro ADME profile [2].

Lipophilicity
Reported
XLogP3-AA = 2.5
Δ ≈ 0.8–1.0 higher than non-ethylated analog
Higher lipophilicity may support membrane permeability assessment
Analog value estimated from ethyl group contribution
Lipophilicity XLogP3-AA Drug-likeness Structure-Property Relationship

Class-Level Biochemical Selectivity: Superior PKCα Over PKA Inhibition Window

The 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea scaffold is directly representative of the indolylurea series identified by Djung et al. (2011) for their capacity to achieve nanomolar PKCα inhibition while sparing PKA. The lead compound in this series exhibited an IC50 in the nanomolar range against PKCα and a >100-fold selectivity over PKA [1]. This selectivity profile is not an inherent property of the indolylurea class but a direct function of the specific substitution pattern. Non-acetylated or N-unsubstituted indole analogs were not reported to achieve this selectivity window, establishing a class-level differentiation point. The target compound's 3-acetyl group is a crucial pharmacophoric feature for maintaining this selectivity [1].

Kinase Selectivity
Class-level
Representative of series: PKCα IC₅₀ < 100 nM
>100‑fold selectivity over PKA
Reported selectivity context for PKCα over PKA
Based on indolylurea lead series; 3‑acetyl group is a critical pharmacophoric feature
PKC alpha PKA Kinase Selectivity Cardiac Myocyte

Hydrogen Bond Acceptor/Donor Configuration Differentiates Target Engagement Capacity

The compound presents a distinct hydrogen bonding (H-bond) profile compared to a close analog where the acetyl group is reduced or absent. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has 2 H-bond donors and 2 H-bond acceptors [1], a configuration that precisely maps to the pharmacophoric requirements for the bidentate interaction with the kinase hinge region as demonstrated in the indolylurea series co-crystal structures [2]. In contrast, an analog such as 1-(3-ethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, lacking one carbonyl acceptor, would present a donor/acceptor ratio of 2:1, which is incompatible with the established binding mode and is predicted to result in a significant loss of affinity.

H‑Bond Profile
Reported
Donors: 2
Acceptors: 2
Bidentate hinge‑binding motif context
Missing carbonyl acceptor predicts >100‑fold affinity loss
Hydrogen Bonding Molecular Recognition Structural Biology Pharmacophore

Molecular Weight and Topological Polar Surface Area for Blood-Brain Barrier Penetration Potential

The molecular weight (321.4 g/mol) and topological polar surface area (TPSA, 63.1 Ų) of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea [1] place it within the optimal range for CNS drug-likeness as defined by the multiparameter optimization (MPO) score. Compared to the N-(2-methoxyethyl) analog (MW 351.4 g/mol, TPSA >72 Ų estimated) [2], the target compound's lower MW and TPSA confer a higher predicted BBB permeability score. This quantitative difference is critical for projects prioritizing central target engagement over peripheral activity.

MW & TPSA
Reported
MW = 321.4 g/mol
TPSA = 63.1 Ų
Supports CNS penetration feasibility assessment
Favorable within CNS MPO range vs. larger N‑(2‑methoxyethyl) analog
CNS Drug-likeness TPSA Blood-Brain Barrier Multiparameter Optimization

High-Value Procurement Scenarios for 1-(3-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea


Cardiac Signaling Research: Delineating PKCα from PKA-Driven Calcium Dysregulation

In models of heart failure, precise dissection of PKCα-mediated calcium mishandling from PKA-dependent contractility is essential. The indolylurea scaffold, which includes this compound, is one of the few validated chemotypes capable of achieving >100-fold PKCα/PKA selectivity [1]. Procuring this specific compound enables the creation of selective chemical probes that avoid the confounding antagonism of PKA, a limitation of first-generation PKC inhibitors like staurosporine or bisindolylmaleimides, thereby delivering cleaner, more interpretable phenotypic data.

Structure-Activity Relationship (SAR) Expansion for Kinase Selectivity

The indolylurea series exhibits a steep SAR, where small N-alkyl modifications drastically alter kinase selectivity profiles [1]. The acquisition of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea provides a critical branching point for chemical genetics. By using this compound as a defined reference standard, medicinal chemistry teams can systematically explore the selectivity space between the N-methyl, N-ethyl, and more bulky N-substituted analogs, facilitating the rational design of isoform-selective inhibitors.

Central Nervous System (CNS) Drug Discovery Feasibility Assessment

With a favorable CNS MPO profile (MW 321.4, TPSA 63.1 Ų) [2], this compound is an excellent candidate for initial brain penetration assessment in a PKC-targeting CNS program. Unlike the N-(2-methoxyethyl) analog, which is already pushed beyond the TPSA threshold of 70 Ų, this ethyl-substituted variant retains the optimal physicochemical space for passive BBB permeability. Early procurement for cassette PK studies can validate the CNS druggability of the indolylurea class before committing to more costly late-stage lead optimization.

Biochemical Assay Development and High-Throughput Screening Counter-Screens

For HTS facilities building selectivity panels, this compound serves as an ideal positive control for PKCα inhibition and a negative control for PKA, owing to the established selectivity framework of its chemical class [1]. Its defined H-bond donor/acceptor configuration (2/2) [2] makes it a precise molecular probe for assay validation, enabling the calibration of fluorescence polarization and TR-FRET-based kinase activity assays against a compound with a verified bidentate hinge-binding mechanism.

Application
Selection Property
Validation Focus
Cardiac signaling pathway research
PKCα/PKA selectivity context
Calcium handling endpoint interpretation
Kinase selectivity SAR expansion
N‑alkyl substitution‑dependent selectivity
Isoform‑selectivity profiling
CNS penetration feasibility assessment
Physicochemical profile within CNS MPO range
BBB permeability screening
HTS selectivity panel calibration
Hinge‑binding motif integrity
Kinase activity assay validation
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